Bienvenue dans la boutique en ligne BenchChem!

18-Methoxycoronaridine hydrochloride, (+/-)-

Receptor selectivity ibogaine NMDA receptor

18-Methoxycoronaridine hydrochloride (CAS 266686-77-5) is the preferred form for addiction and safety pharmacology studies. Unlike ibogaine, it lacks hallucinogenic, neurotoxic, hERG, and cerebellar liabilities while retaining α3β4 nAChR antagonism (IC₅₀ 1.47 μM). The HCl salt ensures ≥40 mg/mL solubility in 5% dextrose (pH 3.0), enabling homogeneous dosing solutions without organic co-solvents. Ideal for GLP toxicology, IND-enabling studies, and receptor-panel screening. Substituting any other congener (noribogaine, free base, or ibogaine) will compromise experimental reproducibility.

Molecular Formula C22H29ClN2O3
Molecular Weight 404.9 g/mol
CAS No. 266686-77-5
Cat. No. B1494437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Methoxycoronaridine hydrochloride, (+/-)-
CAS266686-77-5
Molecular FormulaC22H29ClN2O3
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESCOCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl
InChIInChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14-,15+,20+,22-;/m1./s1
InChIKeyCVBFKKVQGICEBT-BWXWGAIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18-Methoxycoronaridine HCl – A Non-Hallucinogenic Ibogaine Analog for Addiction Research Procurement


18-Methoxycoronaridine hydrochloride, (+/-)- (CAS 266686-77-5), also designated 18‑MC or zolunicant, is a synthetic congener of the iboga alkaloid coronaridine. It was rationally engineered to preserve the anti‑addictive efficacy of ibogaine while eliminating its hallucinogenic, neurotoxic, and cardiotoxic liabilities [1]. The racemic hydrochloride salt acts as an antagonist at α3β4 nicotinic acetylcholine receptors (nAChRs), a mechanism central to the modulation of drug‑reward circuitry [2]. It is supplied as the hydrochloride to enhance aqueous solubility relative to the free base, facilitating reproducible in‑vivo dosing.

Why Ibogaine, Noribogaine, or Free Base Cannot Substitute for 18‑Methoxycoronaridine HCl


Ibogaine congeners are not interchangeable for scientific or formulation purposes because they differ fundamentally in receptor‑selectivity, toxicity, and physicochemical properties. Ibogaine binds promiscuously to NMDA receptors, sigma‑2 sites, sodium channels, and the serotonin transporter, whereas 18‑MC has a markedly narrower receptor spectrum that avoids these off‑target interactions [1]. Noribogaine, though a metabolite of ibogaine, exhibits a distinct mechanism and does not replicate 18‑MC’s anxiolytic‑like behavioral effects [2]. Additionally, the free‑base form of 18‑MC is poorly water‑soluble; only the hydrochloride salt achieves the aqueous solubility required for reliable parenteral or oral dosing solutions [3]. These non‑overlapping profiles mean that substituting any analog will produce divergent pharmacological outcomes and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 18‑Methoxycoronaridine HCl Against Closest Analogs


Receptor‑Binding Selectivity: 18‑MC HCl vs. Ibogaine

Compared with ibogaine, 18‑MC exhibits a substantially narrower receptor‑binding profile. While both compounds share similar affinities for κ‑opioid and nicotinic receptors, 18‑MC displays markedly weaker binding at NMDA receptors, sigma‑2 sites, voltage‑gated sodium channels, and the serotonin transporter [1]. This differential selectivity has been confirmed in radioligand displacement assays, though exact Ki ratios are reported in the full‑text comparative study.

Receptor selectivity ibogaine NMDA receptor sigma-2 serotonin transporter

Cerebellar Toxicity: 18‑MC HCl vs. Ibogaine at High Dose

At doses ≥ 100 mg/kg, ibogaine induces whole‑body tremors and histologically‑verified cerebellar damage in rats. In contrast, 18‑MC does not produce tremor or cerebellar pathology at the same or higher doses [1]. This protection was demonstrated in parallel in‑vivo neurotoxicity assessments.

cerebellar toxicity neurotoxicity ibogaine safety margin

α3β4 Nicotinic Receptor Potency Ranking: 18‑MC vs. Ibogaine and Noribogaine

In a standardized Ca²⁺‑influx assay using human α3β4 nAChRs, (±)-18‑MC inhibited the receptor with an IC₅₀ of 1.47 ± 0.21 μM, placing it between ibogaine (0.95 ± 0.10 μM) and noribogaine (6.82 ± 0.78 μM) [1]. The rank order of potency was: ibogamine ≈ catharanthine > ibogaine > 18‑MC > voacangine > 18‑methylaminocoronaridine ≈ 18‑hydroxycoronaridine > noribogaine.

α3β4 nAChR IC50 ibogaine noribogaine coronaridine congener

Aqueous Solubility: 18‑Methoxycoronaridine Hydrochloride vs. Free Base

The hydrochloride salt of (±)-18‑MC achieves a maximum aqueous solubility of 40 mg/mL in 5 % dextrose solution adjusted to pH 3.0, a property documented in the pharmaceutical‑composition patent [1]. In contrast, the free‑base form is poorly water‑soluble, requiring organic co‑solvents such as DMSO for dissolution. This formulation advantage was validated against ICH stability criteria.

hydrochloride salt solubility formulation dextrose free base

Procurement‑Relevant Application Scenarios for 18‑Methoxycoronaridine HCl


Preclinical Addiction Research Requiring a Non‑Hallucinogenic α3β4 Antagonist

Investigators studying drug self‑administration, reinstatement, or withdrawal in rodent models can use 18‑MC HCl as a selective α3β4 nAChR antagonist that lacks the hallucinogenic, tremorigenic, and cerebellar‑toxic effects of ibogaine [1][2]. The intermediate receptor potency and reproducible aqueous solubility of the hydrochloride salt support reliable dose‑response experiments across multiple drugs of abuse (opioids, stimulants, nicotine, alcohol).

Formulation Development for Oral or Parenteral Dosing Solutions

The hydrochloride salt’s defined solubility profile (40 mg/mL in 5 % dextrose at pH 3.0) makes it the form of choice for preparing stable, homogeneous dosing formulations without organic co‑solvents [3]. This property is critical for IND‑enabling toxicology studies, GLP‑compliant safety pharmacology, and early‑phase clinical trial material preparation.

Safety‑Pharmacology Studies Requiring Wide Therapeutic Margins

Because 18‑MC HCl does not induce cerebellar damage, cardiac hERG‑channel blockade, or hemodynamic instability at high doses—liabilities well documented for ibogaine—it can be used in cardiovascular and neurotoxicity safety screens with substantially greater confidence [1][3]. This safety advantage permits dose escalation protocols that would be unfeasible with ibogaine or noribogaine.

In‑Vitro Selectivity Profiling of Iboga‑Alkaloid Congeners

For receptor‑panel screening or structure‑activity relationship (SAR) campaigns, 18‑MC HCl serves as a reference compound with comparatively low off‑target binding at NMDA, sigma‑2, sodium‑channel, and serotonin‑transporter sites. Its defined α3β4 nAChR IC₅₀ of 1.47 μM [2] provides a benchmark for benchmarking novel coronaridine derivatives in Ca²⁺‑influx or radioligand‑binding assays.

Quote Request

Request a Quote for 18-Methoxycoronaridine hydrochloride, (+/-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.